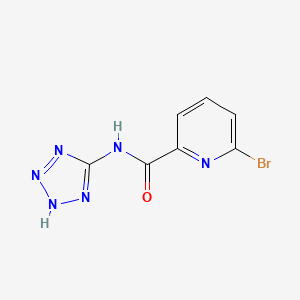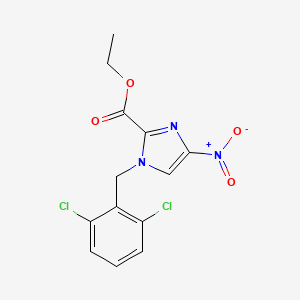
(1S)-2,3-dihydro-1H-indene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,3-dihydro-1H-indene-1,4-diol is an organic compound that belongs to the class of indanols This compound is characterized by a hydroxyl group attached to the indane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,3-dihydro-1H-indene-1,4-diol can be achieved through several methods. One common approach involves the reduction of 4-hydroxy-1-indanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-hydroxy-1-indanone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding indane derivative using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4-hydroxy-1-indanone or 4-oxo-2,3-dihydro-1H-inden-1-ol.
Reduction: 2,3-dihydro-1H-indan-1-ol.
Substitution: 4-chloro-2,3-dihydro-1H-inden-1-ol.
Applications De Recherche Scientifique
(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, thereby modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-hydroxy-1-indanone
- 2,3-dihydro-1H-indan-1-ol
- 4-chloro-2,3-dihydro-1H-inden-1-ol
Uniqueness
(1S)-2,3-dihydro-1H-indene-1,4-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and indane ring systems. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
(1S)-2,3-dihydro-1H-indene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9-11H,4-5H2/t9-/m0/s1 |
Clé InChI |
WMHPYZJGUKCADC-VIFPVBQESA-N |
SMILES isomérique |
C1CC2=C([C@H]1O)C=CC=C2O |
SMILES canonique |
C1CC2=C(C1O)C=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert.-butyl(R)-2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionate](/img/structure/B8412660.png)





